molecular formula C14H10O B564381 3-Phenanthrol-d9 CAS No. 922510-20-1

3-Phenanthrol-d9

Cat. No. B564381
M. Wt: 203.288
InChI Key: NGPOABOEXMDQBT-LOIXRAQWSA-N
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Description

3-Phenanthrol-d9 is a specialized variant of 3-Phenanthrol . It’s a deuterium-labeled compound and is primarily used as a chelating agent in various biochemical and physiological investigations . It’s extensively used in scientific research, particularly in the exploration of the involvement of metal ions in biological systems .


Molecular Structure Analysis

The molecular formula of 3-Phenanthrol-d9 is C14HD9O . It has a molecular weight of 203.28 . The interaction between 3-Phenanthrol-d9 and metal ions can be analyzed using diverse spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy .


Chemical Reactions Analysis

The primary role of 3-Phenanthrol-d9 is that of a chelating agent . It forms a durable complex with metal ions . This deuterated form exhibits an augmented affinity for metal ions due to its unique properties .

Safety And Hazards

3-Phenanthrol-d9 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1,2,4,5,6,7,8,9,10-nonadeuteriophenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPOABOEXMDQBT-LOIXRAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])O)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676105
Record name (~2~H_9_)Phenanthren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenanthrol-d9

CAS RN

922510-20-1
Record name (~2~H_9_)Phenanthren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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